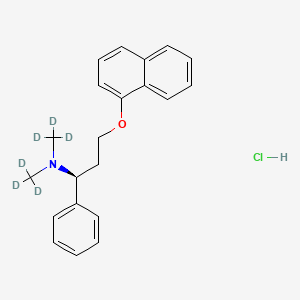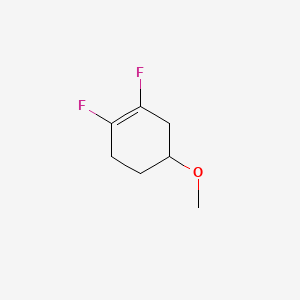
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is a complex organic compound belonging to the quinazoline family. Quinazolines are heterocyclic compounds known for their diverse biological activities and are often used in medicinal chemistry for drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate typically involves multiple steps, starting from readily available precursors. One common method involves the condensation of 2-amino-4,5-dimethoxybenzoic acid with methyl anthranilate under acidic conditions to form the quinazoline core. Subsequent methylation and amination steps yield the final product.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to maximize yield and purity. This includes the use of high-pressure reactors, advanced purification techniques like recrystallization, and the employment of catalysts to accelerate the reaction rates.
Chemical Reactions Analysis
Types of Reactions
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinazoline derivatives with different oxidation states.
Reduction: Reduction reactions can modify the functional groups, leading to different quinazoline analogs.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new functional groups into the quinazoline ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents such as halogens, alkylating agents, and acylating agents are employed under controlled conditions.
Major Products
The major products formed from these reactions include various quinazoline derivatives with potential biological activities, such as anti-cancer and anti-inflammatory properties.
Scientific Research Applications
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex quinazoline derivatives.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, particularly in cancer treatment and anti-inflammatory therapies.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including cell cycle arrest, apoptosis, and anti-inflammatory responses.
Comparison with Similar Compounds
Similar Compounds
Quinazoline: The parent compound with a simpler structure.
4-Methyl-5-(unsubstituted and substituted phenoxy)-2,6-dimethoxy-8-aminoalkyl aminoquinolines: Analog compounds with similar functional groups.
2,4-Dimethoxybenzylamine: A related compound with similar methoxy groups.
Uniqueness
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate is unique due to its specific substitution pattern and functional groups, which confer distinct biological activities and chemical reactivity. Its unique structure allows for targeted interactions with specific molecular targets, making it a valuable compound in medicinal chemistry and drug development.
Properties
CAS No. |
143430-45-9 |
|---|---|
Molecular Formula |
C13H15N3O5 |
Molecular Weight |
293.279 |
IUPAC Name |
methyl 6-amino-5,8-dimethoxy-2-methyl-4-oxo-6H-quinazoline-7-carboxylate |
InChI |
InChI=1S/C13H15N3O5/c1-5-15-9-7(12(17)16-5)10(19-2)8(14)6(11(9)20-3)13(18)21-4/h8H,14H2,1-4H3 |
InChI Key |
QEDBXIPBASQRKD-UHFFFAOYSA-N |
SMILES |
CC1=NC(=O)C2=C(C(C(=C(C2=N1)OC)C(=O)OC)N)OC |
Synonyms |
7-Quinazolinecarboxylic acid, 6-amino-1,4-dihydro-5,8-dimethoxy-2-methyl-4-oxo-, methyl ester (9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![9-Methylbenz[a]anthracene-d14](/img/new.no-structure.jpg)
![(4S)-4-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-1-[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-4-methylpentanoyl]amino]-5-carbamimidamidopentanoyl]amino]-4-oxobutanoyl]pyrrolidine-2-carbonyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-5-[(2S)-2-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-oxopentanoic acid](/img/structure/B588312.png)


![2,7-Dimethylbenz[a]anthracene](/img/structure/B588324.png)

![Ethyl 1-amino-4-methyl-5-azaspiro[2.4]heptane-5-carboxylate](/img/structure/B588329.png)

![Mono[2-(perfluorooctyl)ethyl] Glucuronide](/img/structure/B588334.png)
